[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol

Medicinal Chemistry Organic Synthesis Building Blocks

Select [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol (CAS 885279-75-4) for its unique 4-hydroxymethyl handle, enabling rapid diversification via esterification, Mitsunobu coupling, or nucleophilic displacement—a capability absent in non-functionalized 2-arylthiazoles. This high-purity fragment (MW 221.28) is ideal for medicinal chemistry library synthesis, fragment-based drug discovery (FBDD), and bioconjugation. Procuring this specific alcohol eliminates internal reduction steps, saving time and hazardous reagent use.

Molecular Formula C11H11NO2S
Molecular Weight 221.28 g/mol
CAS No. 885279-75-4
Cat. No. B1591674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol
CAS885279-75-4
Molecular FormulaC11H11NO2S
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=CS2)CO
InChIInChI=1S/C11H11NO2S/c1-14-10-4-2-8(3-5-10)11-12-9(6-13)7-15-11/h2-5,7,13H,6H2,1H3
InChIKeyVFSRWAISOVFLJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol (CAS 885279-75-4): A Functionalized Thiazole Scaffold for Targeted Molecular Design and Procurement


[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol (CAS 885279-75-4) is a heterocyclic small molecule (C₁₁H₁₁NO₂S, MW: 221.28) belonging to the 2-aryl-4-hydroxymethyl-thiazole subclass. It comprises a 4-methoxyphenyl group at the 2-position and a primary hydroxymethyl (-CH₂OH) group at the 4-position of a 1,3-thiazole ring [1]. This specific substitution pattern confers distinct physicochemical properties and a unique reactivity profile. The compound is commercially available with standardized purity specifications (typically ≥95% by HPLC) from multiple research suppliers, serving primarily as a versatile synthetic building block rather than a standalone bioactive agent . Its structural features position it as a privileged intermediate for constructing diverse chemical libraries in medicinal chemistry and agrochemical research programs.

Why [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol Cannot Be Casually Substituted by Generic Thiazole Analogs


The functional utility of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol is strictly dictated by its unique spatial and electronic arrangement. Closely related analogs such as 2-(4-methoxyphenyl)thiazole (CAS 27088-84-2) lack the critical 4-hydroxymethyl group, rendering them synthetically inert for further elaboration through esterification, etherification, or oxidation [1]. Conversely, substitution of the 4-methoxyphenyl group with other aryl or heteroaryl moieties can significantly alter the compound's lipophilicity (LogP) and electronic distribution, which directly impacts downstream synthetic yields, solubility of intermediates, and target binding in applications such as fragment-based drug discovery or bioconjugation . Even a simple positional isomer, [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol (CAS 937668-37-6), presents a different molecular geometry that is non-equivalent in structure-activity relationships or materials design. Therefore, procurement based solely on shared core structures introduces uncontrolled variables that can derail research reproducibility and lead to invalid structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol Relative to Closest Analogs


Critical Distinction in Synthetic Versatility: Hydroxymethyl versus Hydrogen at the Thiazole 4-Position

The defining functional handle of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol is the primary alcohol (-CH₂OH) at the thiazole 4-position. This group enables a broad range of high-yielding downstream chemical transformations that are completely inaccessible to its direct analog, 2-(4-methoxyphenyl)thiazole, which terminates in a hydrogen atom. In the context of building block utility, the target compound possesses 3 rotatable bonds and 3 hydrogen bond acceptors, facilitating superior molecular flexibility and conjugation potential compared to the analog, which has only 2 rotatable bonds and lacks a hydrogen bond donor . This translates into its demonstrated use as a synthetic handle in metal-free aerobic oxidative C-C bond cleavage to generate carboxylic acid derivatives, a reaction fundamentally impossible for the 4-unsubstituted analog [1].

Medicinal Chemistry Organic Synthesis Building Blocks

Stability of the Hydroxymethyl Group: Impact on Procurement and Storage Logistics

The 4-hydroxymethyl group, while synthetically powerful, introduces a specific handling requirement not present in its fully aromatic analog. [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol is known to be a solid at room temperature with a melting point of 84-86 °C . Critically, to preserve the integrity of the alcohol moiety and prevent premature oxidation or decomposition, reputable suppliers specify storage under an inert atmosphere (sealed, dry) at reduced temperatures (2-8 °C) . This contrasts with 2-(4-methoxyphenyl)thiazole, which lacks this labile group and is typically stored under standard ambient conditions . This differential in stability directly informs procurement decisions regarding required cold-chain logistics and the maximum viable inventory duration.

Chemical Logistics Procurement Stability

Synthetic Route Efficiency: Comparing Hydroxymethyl Generation via Reduction vs. Direct Procurement

An alternative to procuring [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol is to synthesize it in-house from a precursor such as 2-(4-methoxyphenyl)thiazole-4-carboxylic acid ethyl ester. A typical laboratory-scale synthesis involves the reduction of the ester with lithium aluminum hydride (LAH) to yield the desired alcohol . This route introduces two quantifiable points of differentiation relevant to procurement: (1) the additional labor, time, and reagent costs (e.g., LAH, anhydrous THF, and quenching/citric acid workup) required for a 0.98 mmol scale synthesis , and (2) the inherent yield losses and purification challenges associated with a reduction step, often yielding ~75-85% . Direct procurement bypasses this entire synthetic sequence, providing a batch-verified, analytically pure product that accelerates project timelines and ensures batch-to-batch consistency.

Process Chemistry Synthetic Efficiency Cost-Benefit Analysis

Strict Purity and Characterization Standards for Reproducible Research

A critical differentiator at the point of procurement is the availability of robust analytical data. Reputable vendors of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol provide a minimum purity specification of 95%, with some suppliers offering guaranteed purity of ≥98% (HPLC) and providing batch-specific certificates of analysis (CoA) that include NMR, HPLC, and GC data . This level of characterization is essential for building confidence in experimental outcomes. In contrast, sourcing from non-specialist or generalist chemical marketplaces may result in unverified purity claims or the absence of a CoA, introducing significant experimental risk. The compound's melting point (84-86°C) serves as a simple, rapid, in-house identity verification check upon receipt .

Analytical Chemistry Quality Control Procurement

Potential for Directed Functionalization: The Hydroxymethyl Group as a Masked Aldehyde

The 4-hydroxymethyl group is not only a site for nucleophilic substitution but also a masked aldehyde. Mild oxidation can convert this alcohol to the corresponding 2-(4-methoxyphenyl)thiazole-4-carboxaldehyde, an electrophilic species valuable in bioconjugation (e.g., reductive amination with amine-containing biomolecules) and the synthesis of more complex heterocycles [1]. This redox capability is absent in analogs like 2-(4-methoxyphenyl)-4-methylthiazole, which cannot undergo the same oxidation. Furthermore, the compound has been demonstrated as a viable substrate in oxidative C-C bond cleavage reactions, generating a carboxylic acid derivative under metal-free conditions [1]. This specific reactivity profile is a direct consequence of the hydroxymethyl group's position and is not a class-wide property of thiazoles.

Synthetic Methodology Bioconjugation Redox Chemistry

Optimal Application Scenarios for [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol Based on Evidence-Based Differentiation


Construction of Diverse Compound Libraries via Parallel Synthesis

In medicinal chemistry programs, the primary alcohol handle of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol is ideally suited for parallel synthesis. The -CH₂OH group can be rapidly diversified through reactions such as Mitsunobu coupling, esterification with a vast array of carboxylic acids, or conversion to a leaving group (e.g., halide or mesylate) for subsequent nucleophilic displacement with amines, thiols, or alcohols . This allows a single procurement of this building block to generate dozens or hundreds of novel analogs for high-throughput screening. The use of the 4-unsubstituted analog, 2-(4-methoxyphenyl)thiazole, would be wholly ineffectual for this purpose, as it lacks the necessary functional group for such facile derivatization [1].

Fragment-Based Drug Discovery (FBDD) and SAR Exploration

The compound's low molecular weight (221.28 Da) and balanced lipophilicity make it an excellent candidate for fragment-based screening. Its rigid, yet functionalized, structure provides a defined vector for fragment growth. Crucially, the distinct physicochemical properties imparted by the 4-hydroxymethyl group (3 rotatable bonds, 1 H-bond donor) offer a different interaction profile compared to its more hydrophobic, less flexible 4-methyl or 4-H counterparts. This can be exploited to probe a specific hydrogen-bonding sub-pocket within a target protein's active site. The availability of the compound with high purity (≥95%) from commercial sources is essential for the reliability of biophysical assays (e.g., SPR, NMR) used in FBDD campaigns .

Synthesis of Advanced Intermediates for Agrochemical and Materials Science

Beyond pharmaceuticals, the unique reactivity of the hydroxymethyl group is valuable in other sectors. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, key intermediates for generating amide or hydrazone linkages found in many agrochemicals and functional materials . The decision to procure this specific alcohol, rather than synthesize it internally from the corresponding ester, is economically justified by the elimination of a reduction step, thereby saving time and avoiding the use of hazardous reagents like lithium aluminum hydride and the associated purification work [1].

Probe and Bioconjugate Development

The 4-hydroxymethyl group serves as an attachment point for linkers, fluorophores, or affinity tags. For example, oxidation to the aldehyde facilitates reductive amination with amine-functionalized biotin or fluorescent dyes . This enables the creation of chemical probes for target identification or cell-based imaging studies. The mandatory cold storage requirement (2-8 °C) for the compound underscores its importance as a delicate reagent; procurement from a reliable vendor ensures the material has been stored correctly pre-shipment, safeguarding its reactivity for these critical, low-yield bioconjugation steps [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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